Neopentyl glycol dimethacrylate

Dental Materials Biocompatibility Toxicology

Neopentyl glycol dimethacrylate (NPGDMA, CAS 104182-97-0) is a difunctional methacrylate monomer characterized by a branched neopentyl core structure. This compound serves as a crosslinking agent and reactive diluent in free-radical polymerization systems, with applications spanning dental composites, UV-curable coatings, and chromatographic stationary phases.

Molecular Formula C13H20O4
Molecular Weight 240.29 g/mol
CAS No. 104182-97-0
Cat. No. B008435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeopentyl glycol dimethacrylate
CAS104182-97-0
Molecular FormulaC13H20O4
Molecular Weight240.29 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCC(C)(C)COC(=O)C(=C)C
InChIInChI=1S/C13H20O4/c1-9(2)11(14)16-7-13(5,6)8-17-12(15)10(3)4/h1,3,7-8H2,2,4-6H3
InChIKeyULQMPOIOSDXIGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neopentyl Glycol Dimethacrylate (NPGDMA): A Branched Crosslinking Monomer for High-Performance Polymer Networks


Neopentyl glycol dimethacrylate (NPGDMA, CAS 104182-97-0) is a difunctional methacrylate monomer characterized by a branched neopentyl core structure [1]. This compound serves as a crosslinking agent and reactive diluent in free-radical polymerization systems, with applications spanning dental composites, UV-curable coatings, and chromatographic stationary phases [2]. Key physicochemical properties include a density of 1.003 g/mL at 25°C and a boiling point of 87°C at 0.6 mmHg . The branched architecture differentiates NPGDMA from linear alkanediol dimethacrylates, conferring distinct network formation characteristics that influence polymer performance [2].

Why Crosslinker Selection Cannot Be Interchanged: The Quantitative Differentiation of NPGDMA


In-class dimethacrylate crosslinkers differ substantially in their network architecture, polymerization kinetics, and resulting polymer properties [1]. Linear analogs such as ethylene glycol dimethacrylate (EDMA) produce networks with distinct crosslink density, shrinkage behavior, and mechanical performance compared to branched monomers like NPGDMA [2]. Furthermore, the sensitization potential varies dramatically within the same chemical family—NPGDMA is a nonsensitizer, whereas its diacrylate counterpart NPGDA is a strong sensitizer [3]. These differences directly impact biocompatibility, material durability, and regulatory compliance, making generic substitution scientifically unsound without quantitative head-to-head validation.

Quantitative Comparative Evidence for Neopentyl Glycol Dimethacrylate (NPGDMA) vs. Analogs


Sensitization Potential: NPGDMA as a Nonsensitizer vs. NPGDA as a Strong Sensitizer

In guinea pig maximization testing, neopentyl glycol dimethacrylate (NPGDMA) was classified as a nonsensitizer, whereas its direct structural analog neopentyl glycol diacrylate (NPGDA) was classified as a strong sensitizer [1]. This distinction is critical for applications involving prolonged human contact, such as dental composites and medical adhesives.

Dental Materials Biocompatibility Toxicology

Column Efficiency in Chromatographic Monoliths: NPGDMA vs. 1,6-HDDMA

Polymeric monolithic columns synthesized from NPGDMA demonstrated column efficiencies in excess of 50,000 plates/m for small molecule separations [1]. In the same study series, monoliths prepared from 1,6-hexanediol dimethacrylate (1,6-HDDMA) exhibited higher efficiencies up to 86,000 plates/m [1]. This places NPGDMA-based monoliths in the high-efficiency category among alkanediol dimethacrylate stationary phases, though not the absolute highest.

Analytical Chemistry Chromatography Monolithic Columns

Dental Composite Performance: NPG Selected Among Eight Polyfunctional Methacrylates

In a comparative study of eight polyfunctional methacrylates for crown and bridge resins, neopentyl glycol dimethacrylate (NPG) was one of only four monomers (alongside EDMA, BPDMA, and Bis-MEPP) selected as promising candidates based on polymerization shrinkage, Knoop hardness, abrasion loss, and cytotoxicity [1]. Furthermore, a copolymer of NPG (60 mol%) with Bis-MEPP (40 mol%) yielded the highest water sorption resistance, Knoop hardness, and abrasion resistance among all 40 tested formulations, exceeding a commercial hard-type resin [1].

Dental Materials Restorative Dentistry Biomaterials

Residual Monomer Reduction in MMA-Based Fluid Resins

Addition of neopentyl glycol dimethacrylate (NPG) to methyl methacrylate (MMA) fluid resins improved mechanical properties to levels comparable to heat-processed resins and was effective in decreasing residual monomers [1]. The study attributed this to increased polymerization rate and exotherm, which promoted more complete conversion [1].

Dental Materials Polymer Chemistry Residual Monomer Analysis

Physical Property Comparison: NPGDMA vs. EDMA Density and Refractive Index

Neopentyl glycol dimethacrylate exhibits a density of 1.003 g/mL at 25°C and a refractive index (n20/D) of 1.453 . In contrast, ethylene glycol dimethacrylate (EDMA) has a reported density of approximately 1.051 g/mL at 25°C and a refractive index of 1.454 [1]. The lower density of NPGDMA reflects its branched, less compact molecular structure compared to the linear EDMA.

Physical Chemistry Formulation Science Quality Control

High-Value Application Scenarios for Neopentyl Glycol Dimethacrylate Based on Comparative Evidence


Dental Composite Formulations Requiring Validated Biocompatibility and Low Sensitization Risk

NPGDMA is indicated for dental restorative materials where patient safety is paramount. The compound's classification as a nonsensitizer, in direct contrast to its diacrylate analog NPGDA, supports its use in long-term oral applications [1]. Additionally, NPGDMA-containing copolymers have demonstrated superior Knoop hardness and abrasion resistance in comparative dental resin studies [2]. Procurement for dental material R&D should prioritize NPGDMA over linear dimethacrylates when low sensitization potential and high mechanical durability are required.

Capillary Liquid Chromatography Monolith Synthesis Requiring Balanced Efficiency and Dimensional Stability

NPGDMA-based monolithic columns achieve column efficiencies exceeding 50,000 plates/m, positioning them as viable alternatives to linear-chain dimethacrylate monoliths [3]. The branched neopentyl core may confer reduced swelling in organic solvents compared to longer alkyl-bridging monomers, an advantage for method development involving solvent gradients [3]. Chromatography researchers should consider NPGDMA when column stability under varying solvent conditions is a priority.

UV-Curable Coatings and Adhesives Targeting Reduced Volatility and Enhanced Crosslink Density

NPGDMA's branched structure promotes higher crosslink density in cured networks, improving hardness and chemical resistance [3]. Its lower density relative to EDMA may affect formulation viscosity and coating weight calculations . Industrial formulators should evaluate NPGDMA as a reactive diluent when seeking to balance cure speed with final film durability.

Peroxide-Crosslinked Elastomer Systems Where Sulfur Vulcanization is Inefficient

NPGDMA functions as an additional crosslinker in peroxide-cured systems, shortening crosslinking time and enhancing vulcanizate properties in elastomers where sulfur vulcanization faces challenges . Procurement for rubber compounding and wire/cable insulation applications should consider NPGDMA to improve crosslinking efficiency and final product performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neopentyl glycol dimethacrylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.